

Application Notes and Protocols: 5-Aminomethyl-3-methoxyisoxazole in Medicinal Chemistry

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Compound of Interest

Compound Name: 5-Aminomethyl-3-methoxyisoxazole

Cat. No.: B3256749

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Audience: Researchers, scientists, and drug development professionals.

Introduction

5-Aminomethyl-3-methoxyisoxazole is a versatile heterocyclic compound that serves as a crucial building block in medicinal chemistry. Its structural similarity to the neurotransmitter γ -aminobutyric acid (GABA) makes it a valuable scaffold for developing therapeutic agents targeting the central nervous system.^{[1][2]} The isoxazole ring is a privileged structure in drug discovery, offering metabolic stability and opportunities for diverse functionalization.^[1] This document provides detailed application notes and experimental protocols for the synthesis and biological evaluation of **5-Aminomethyl-3-methoxyisoxazole** and its derivatives.

Physicochemical Properties

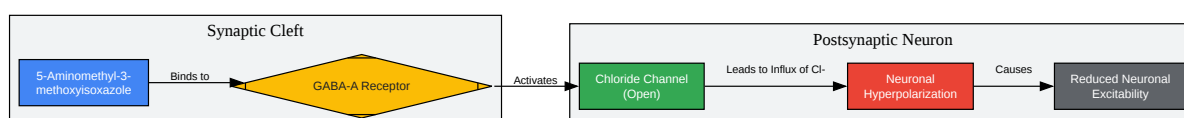
Property	Value	Source
Molecular Formula	C ₅ H ₈ N ₂ O ₂	[3]
Molecular Weight	128.13 g/mol	[1][3]
Purity	Typically >95%	[1]
Appearance	Not specified	
Solubility	Not specified	

Biological Applications

GABA-A Receptor Agonism

5-Aminomethyl-3-methoxyisoxazole is a conformationally restricted analog of GABA, the primary inhibitory neurotransmitter in the mammalian central nervous system.[1] The isoxazole moiety mimics the carboxyl group of GABA, enabling it to bind to and activate GABA-A receptors.[1] This agonistic activity leads to the opening of chloride ion channels, resulting in neuronal hyperpolarization and a reduction in neuronal excitability.[1] Consequently, this compound and its derivatives are investigated for their potential in treating neurological and psychiatric disorders such as anxiety, epilepsy, and sleep disorders.[2]

The mechanism of action involves the modulation of the GABA-A receptor, a ligand-gated ion channel.



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GABA-A receptor signaling pathway initiated by **5-Aminomethyl-3-methoxyisoxazole**.

Anticancer Activity

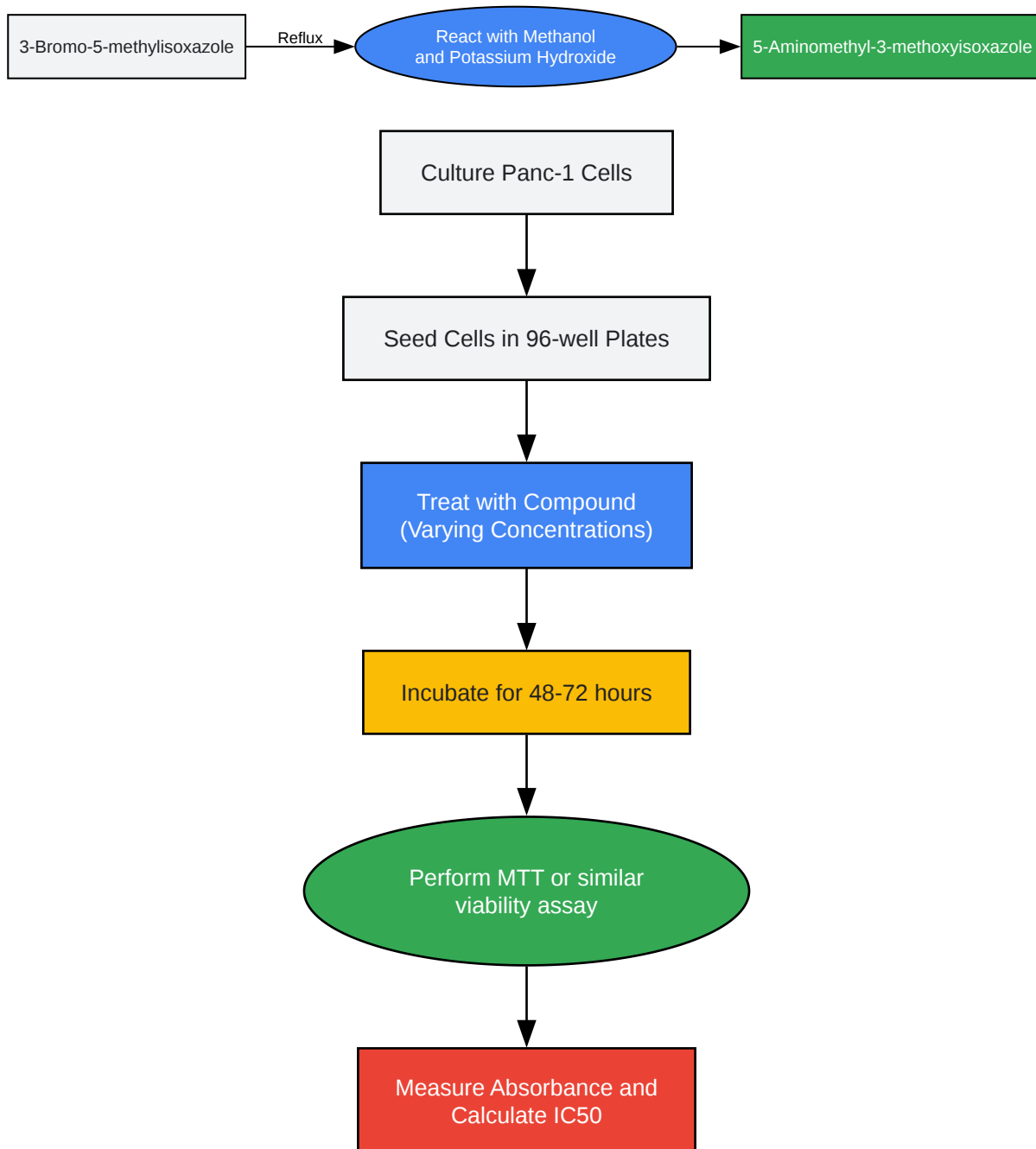
Preliminary research has indicated that derivatives of **5-Aminomethyl-3-methoxyisoxazole** possess cytotoxic properties against various cancer cell lines.[2] For instance, novel isoxazole/pyrazole derivatives synthesized from this core structure have demonstrated high cytotoxic potency against Panc-1 pancreatic carcinoma cells.[2] The isoxazole scaffold is a key feature in many anticancer agents, and its derivatives are actively being explored for their potential in oncology.

Experimental Protocols

Synthesis of 5-Aminomethyl-3-methoxyisoxazole

Several synthetic routes have been established for the preparation of **5-Aminomethyl-3-methoxyisoxazole**. Below are two common methods.

This method involves a nucleophilic substitution of the bromine atom with a methoxy group.



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References

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- 3. 3-Methoxy-5-isoxazolemethanamine | C₅H₈N₂O₂ | CID 2763227 - PubChem [pubchem.ncbi.nlm.nih.gov]
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